4'-Fluoro-2'-methylpropiophenone
Overview
Description
4'-Fluoro-2'-methylpropiophenone is a useful research compound. Its molecular formula is C10H11FO and its molecular weight is 166.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Modifications:
- Alkaloid-induced asymmetric electrocarboxylation of related compounds, like 4-methylpropiophenone, demonstrates potential in chemical synthesis under mild conditions (Zhao et al., 2011).
- Palladium-catalyzed reactions of hydroxy-methylpropiophenone with aryl bromides show unique multiple arylation via C-C and C-H bond cleavages, highlighting its significance in organic chemistry (Wakui et al., 2004).
Pharmaceutical and Biological Applications:
- Studies on 4'-methylpropiophenone reveal insights into its molecular structure, conformational stability, and hyperpolarizability, which are crucial for pharmaceutical applications (Karunakaran & Balachandran, 2014).
- Fluoroanilines and fluoromethylanilines, structurally related to fluoro-methylpropiophenone, have been studied for toxicant-induced biochemical changes in earthworms, providing insights into environmental and toxicological impacts (Bundy et al., 2002).
Material Science and Engineering:
- The compound's related chemical analogs have been used in fluorescent chemosensors, demonstrating their utility in detecting various analytes, crucial for material science applications (Roy, 2021).
- Research on allosteric modifiers of hemoglobin involving similar compounds shows potential applications in clinical and biological areas that require reversal of depleted oxygen supply (Randad et al., 1991).
Analytical Chemistry and Spectroscopy:
- Studies on diffusion and partition coefficients of photoinitiators like hydroxy-methylpropiophenone in various media are essential for understanding their behavior in analytical chemistry (Shin et al., 2017).
- Investigations into the effect of magnetic fields on reactions involving related compounds contribute to a better understanding of radical reactions in isotropic solutions, relevant to spectroscopy (Vink & Woodward, 2004).
Properties
IUPAC Name |
1-(4-fluoro-2-methylphenyl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-3-10(12)9-5-4-8(11)6-7(9)2/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYMZOGXZKHSGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301272502 | |
Record name | 1-Propanone, 1-(4-fluoro-2-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301272502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
575-68-8 | |
Record name | 1-Propanone, 1-(4-fluoro-2-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=575-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanone, 1-(4-fluoro-2-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301272502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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